molecular formula C14H19FN2O2 B12958963 Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate

Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate

Cat. No.: B12958963
M. Wt: 266.31 g/mol
InChI Key: GZNUIJROYMLLOS-UHFFFAOYSA-N
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Description

Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate: is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalable process for synthesizing piperidin-4-yl-carbamates involves similar steps with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur, especially at the carbamate group.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized piperidine derivatives.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This action is beneficial in conditions where increased acetylcholine levels are desired, such as in Alzheimer’s disease.

Comparison with Similar Compounds

  • Benzyl (piperidin-4-ylmethyl)carbamate
  • Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate
  • (4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester

Uniqueness:

Properties

Molecular Formula

C14H19FN2O2

Molecular Weight

266.31 g/mol

IUPAC Name

benzyl N-[4-(fluoromethyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C14H19FN2O2/c15-11-14(6-8-16-9-7-14)17-13(18)19-10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,17,18)

InChI Key

GZNUIJROYMLLOS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CF)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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